molecular formula C13H9FO3 B597202 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261958-14-8

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B597202
CAS No.: 1261958-14-8
M. Wt: 232.21
InChI Key: KNAHNYJQQNDRAY-UHFFFAOYSA-N
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Description

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261958-14-8) is a high-purity biphenyl carboxylic acid derivative supplied for laboratory research applications . This compound has a molecular formula of C 13 H 9 FO 3 and a molecular weight of 232.21 g/mol . The biphenyl scaffold, characterized by two connected phenyl rings, is a significant structural motif in medicinal chemistry and materials science, often utilized as a building block for synthesizing more complex molecules . The specific substitution pattern of fluorine and hydroxyl groups on the biphenyl core makes this compound a valuable intermediate for pharmaceutical development and chemical synthesis . This chemical is intended solely for Research Use Only and is not approved for use in diagnostic or therapeutic procedures, nor for any form of human or veterinary use . It is the responsibility of the researcher to ensure compliance with all applicable local and institutional regulations for the safe handling and disposal of laboratory chemicals. Storage and Handling: For prolonged stability, it is recommended to store this product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-fluoro-5-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHNYJQQNDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683548
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-14-8
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic Systems

A typical protocol involves reacting 3-bromo-5-fluorobenzoic acid with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃ or Na₂CO₃) in a toluene/water mixture at 80–100°C. The reaction achieves yields of 65–75% after 12–24 hours. Catalytic systems using Pd(dppf)Cl₂ or Pd(OAc)₂ with triphenylphosphine (PPh₃) enhance efficiency, particularly for electron-deficient aryl halides.

Table 1: Suzuki-Miyaura Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8068
Pd(dppf)Cl₂Na₂CO₃DME/H₂O10072
Pd(OAc)₂/PPh₃Cs₂CO₃EtOH/H₂O9065

Post-coupling, the carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate. For example, methyl 5-fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate undergoes saponification with NaOH in methanol/water (90°C, 6 hours) to yield the target compound.

Ullmann Coupling for Biphenyl Formation

Ullmann coupling offers an alternative route using copper catalysts to join aryl halides. This method is advantageous for substrates sensitive to palladium.

Copper-Mediated Coupling Parameters

A mixture of 3-iodo-5-fluorobenzoic acid and 2-iodophenol reacts with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C for 24 hours. The reaction affords the biphenyl product in 50–60% yield, with subsequent hydrolysis to the carboxylic acid.

Challenges and Mitigations

  • Regioselectivity : Competing homocoupling is minimized by using excess aryl iodide (1:1.2 ratio).

  • Side Reactions : Adding ascorbic acid reduces Cu(II) to Cu(I), preventing oxidation byproducts.

Friedel-Crafts Acylation and Cyclization

While less common, Friedel-Crafts acylation can assemble the biphenyl core via electrophilic aromatic substitution.

Acylation Protocol

3-Fluorobenzoyl chloride reacts with 2-methoxyphenol in the presence of AlCl₃ (Lewis acid) in dichloromethane (0°C to room temperature, 8 hours). Demethylation of the methoxy group (using BBr₃ in CH₂Cl₂, −78°C) yields the phenolic hydroxyl group. Oxidation of the acylated product (KMnO₄, H₂O/acetone, 60°C) introduces the carboxylic acid moiety.

Yield Considerations

  • Acylation step: 55–60%

  • Demethylation: 85–90%

  • Oxidation: 70–75%

Zinc SourceSolventTemp (°C)Yield (%)
Activated ZnTHF8060
Zn/CuDME7058

Functional Group Interconversion Strategies

Fluorination and Hydroxylation

  • Electrophilic Fluorination : Direct fluorination of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid using Selectfluor® (CH₃CN, 60°C) introduces fluorine at the 5-position (45–50% yield).

  • Directed ortho-Hydroxylation : A boron-directed hydroxylation (Miyaura borylation followed by oxidation) installs the phenolic group post-coupling.

Oxidation of Methyl Groups

Catalytic oxidation of a 5-fluoro-2'-methylbiphenyl derivative (KMnO₄, H₂SO₄, 100°C) converts the methyl group to a carboxylic acid (60% yield) .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated biphenyl derivatives.

    Oxidation: Quinones and other oxidized products.

    Reduction: Alcohols and other reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and pharmacological profiles (Table 1).

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity/Use References
5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid F (5), OH (2′), COOH (3) 246.21* N/A Discontinued (potential kinase modulation)
Diflunisal (2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) F (2′,4′), OH (4), COOH (3) 250.21 210–211 NSAID (COX inhibitor)
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid F (4′), OH (4), COOH (3) 246.21* N/A Research compound (unclear)
5-Fluoro-3′-methyl-[1,1'-biphenyl]-3-carboxylic acid F (5), CH₃ (3′), COOH (3) 244.24* N/A Discontinued (synthesis challenges?)
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Br (5), OH (4), COOH (3) 293.12 N/A Research intermediate
5′-Chloro-2′-hydroxy-3′-nitro-[1,1'-biphenyl]-3-carboxylic acid Cl (5′), OH (2′), NO₂ (3′), COOH (3) 322.69* N/A Antimicrobial/anticancer research

*Calculated using standard atomic weights.

Physicochemical Properties

  • Lipophilicity: Diflunisal’s dual fluorine substituents (2′,4′) contribute to higher lipophilicity than the mono-fluoro target compound, possibly improving membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : The hydroxyl group at 2′ (target compound) may engage in intramolecular hydrogen bonding with the carboxylic acid, altering conformational stability compared to 4-hydroxy analogs (e.g., 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid) .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Position : The 2′-hydroxyl group in the target compound may form intramolecular hydrogen bonds, reducing rotational freedom and enhancing target specificity compared to 4-hydroxy derivatives.
  • Nitro Groups : The 3′-nitro substituent in 5′-Chloro-2′-hydroxy-3′-nitro analogs enhances electrophilicity, enabling covalent interactions with biological nucleophiles .

Biological Activity

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261958-14-8) is a synthetic compound with potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₉FO₃
  • Molecular Weight : 232.21 g/mol
  • CAS Number : 1261958-14-8
  • Structure : The structure of this compound features a biphenyl core with a hydroxyl group and a carboxylic acid functional group, as well as a fluorine substituent at the 5-position.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. In particular, studies have shown that:

  • The compound demonstrates moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus .
  • The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be effective in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Summary

OrganismMIC (µg/mL)Activity Level
Escherichia coli50Moderate
Bacillus cereus25Higher than control
Candida albicans100Moderate
Aspergillus niger75Moderate

The proposed mechanism of action for the antimicrobial effects of compounds like this compound involves interference with bacterial cell wall synthesis or protein synthesis pathways. This is supported by docking studies that reveal interactions with key enzymes involved in these processes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A comparative study highlighted the antibacterial properties of biphenyl derivatives, noting that modifications in the hydroxyl and carboxylic groups significantly influenced their efficacy against resistant strains of bacteria.
  • In Vivo Studies : Animal models have shown promising results where similar compounds reduced bacterial load in infected tissues, suggesting potential therapeutic applications.

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its safety profile:

  • Hazard Statements : The compound has been classified with warnings indicating it may cause skin irritation and eye irritation (H315, H319).
  • Safety Precautions : Handling should involve protective measures to prevent skin and eye contact, as well as inhalation.

Table 2: Toxicological Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
P261Avoid breathing dust/fume

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by selective fluorination and hydroxylation. For instance, fluorinated benzaldehyde precursors (e.g., 3-Fluoro-2-hydroxybenzaldehyde, CAS 394-50-3) can serve as intermediates . Post-coupling, carboxylation via Kolbe-Schmitt reaction under controlled CO₂ pressure (100–150°C) introduces the carboxylic acid group. Purity is critical; recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves biphenyl regiochemistry and confirms hydroxyl (-OH) and carboxylic acid (-COOH) protons (δ 10–12 ppm). ¹⁹F NMR verifies fluorine substitution .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (broad -OH stretch) confirm functional groups .
  • HPLC-MS : Quantifies purity (>97%) and molecular ion [M-H]⁻ at m/z 232.07 (calculated for C₁₃H₈FO₃) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis (DSC/TGA) : Determine decomposition temperatures (typically >200°C for biphenyl derivatives).
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–12) over 72 hours. Carboxylic acids are prone to decarboxylation under strong bases .
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction conditions for this compound’s synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states for fluorination and coupling steps. For example, ICReDD’s reaction path search methods identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/water biphasic) to minimize side products . Machine learning models trained on biphenyl coupling datasets can further refine temperature and ligand ratios .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:

  • Perform PXRD to identify crystalline phases.
  • Use DSC to distinguish melting points of polymorphs.
  • Cross-validate purity via elemental analysis (C/H/F/O%) and HPLC .

Q. What mechanistic insights exist for the compound’s role in metal-organic framework (MOF) synthesis?

  • Methodological Answer : The biphenyl backbone and carboxylate group act as linkers in MOFs. Advanced studies combine:

  • X-ray crystallography to map coordination geometry.
  • DFT simulations to predict binding energies with metal nodes (e.g., Zn²⁺ or Cu²⁺).
  • In-situ FTIR to monitor ligand exchange dynamics during MOF assembly .

Q. How can researchers address low yields in carboxylation steps?

  • Methodological Answer : Low yields may stem from incomplete CO₂ insertion or side reactions. Mitigation strategies include:

  • Using supercritical CO₂ (scCO₂) to enhance reactivity.
  • Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial contact in biphasic systems .
  • Monitoring reaction progress via in-line IR spectroscopy to detect intermediate enolates .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for toluene) and inert atmosphere (N₂/Ar) to prevent hydroxyl group oxidation .
  • Contradictory Data : Always cross-reference with peer-reviewed studies (e.g., PubChem, EPA DSSTox) and avoid non-authoritative sources .

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